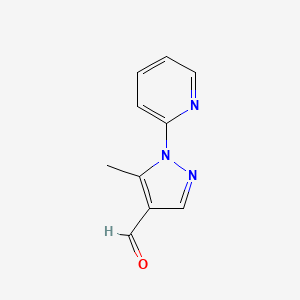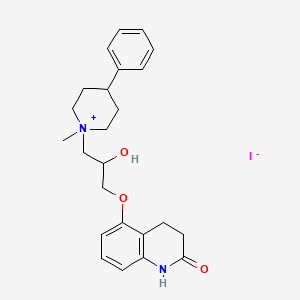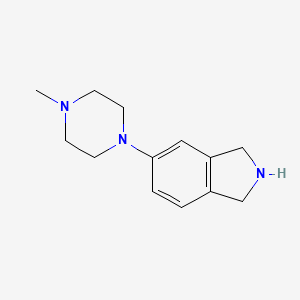
5-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-isoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features a piperazine ring substituted with a methyl group at the nitrogen atom and an isoindole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-isoindole typically involves the reaction of isoindoline derivatives with 4-methylpiperazine. One common method includes the nucleophilic substitution reaction where isoindoline is reacted with 4-methylpiperazine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
5-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for further functionalization of the piperazine ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
科学的研究の応用
5-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-isoindole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
作用機序
The mechanism of action of 5-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine:
2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile: This compound has been studied for its potential antidepressant effects.
Uniqueness
5-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-isoindole is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
分子式 |
C13H19N3 |
|---|---|
分子量 |
217.31 g/mol |
IUPAC名 |
5-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C13H19N3/c1-15-4-6-16(7-5-15)13-3-2-11-9-14-10-12(11)8-13/h2-3,8,14H,4-7,9-10H2,1H3 |
InChIキー |
UIOQJKXXYYCLIA-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CC3=C(CNC3)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-Ethyl-7-methylspiro[5,5]undec-8-en-1-one](/img/structure/B8607899.png)
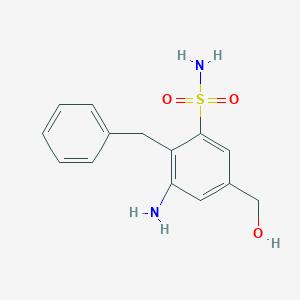
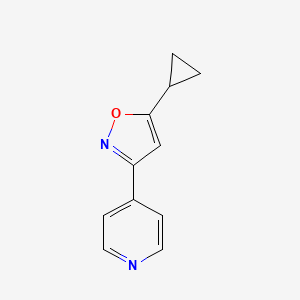
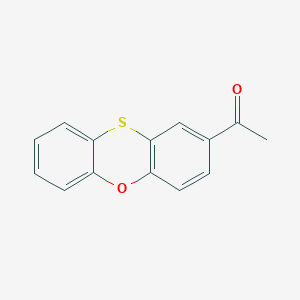
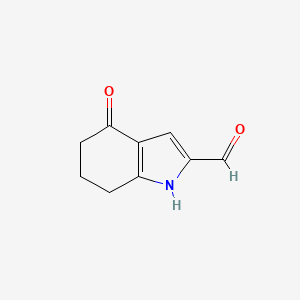
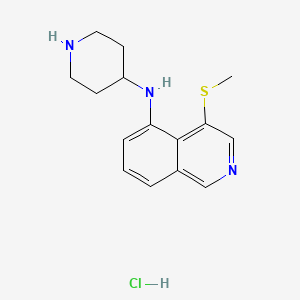
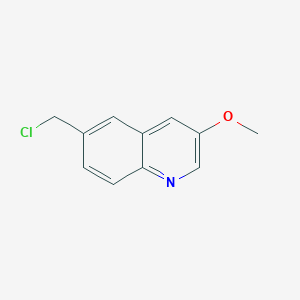

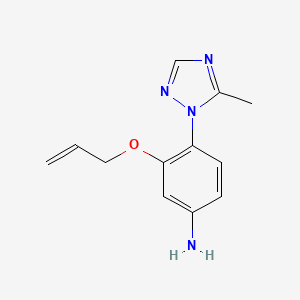
![1-Boc-4-[(2-Bromopyridin-3-yl)hydroxymethyl]piperidine](/img/structure/B8607986.png)
![6-Bromohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B8607993.png)

